molecular formula C15H10Cl2N2O5 B11985837 Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11985837
M. Wt: 369.2 g/mol
InChI Key: DNQSIBXGMBKJNE-UHFFFAOYSA-N
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Description

METHYL 3-((2,3-DICHLOROANILINO)CARBONYL)-5-NITROBENZOATE is a complex organic compound that features a benzoate ester functional group This compound is characterized by the presence of two chlorine atoms and a nitro group attached to an aniline ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-((2,3-DICHLOROANILINO)CARBONYL)-5-NITROBENZOATE typically involves the reaction of 2,3-dichloroaniline with methyl 5-nitrobenzoate under specific conditions. The process generally includes:

    Acylation: The formation of an amide bond between the aniline and the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-((2,3-DICHLOROANILINO)CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

METHYL 3-((2,3-DICHLOROANILINO)CARBONYL)-5-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-((2,3-DICHLOROANILINO)CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and the benzoate ester moiety also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: A precursor in the synthesis of the compound.

    Methyl 5-nitrobenzoate: Another precursor used in the synthesis.

    Other dichloroaniline derivatives: Compounds with similar structures but different substitution patterns.

Uniqueness

METHYL 3-((2,3-DICHLOROANILINO)CARBONYL)-5-NITROBENZOATE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C15H10Cl2N2O5

Molecular Weight

369.2 g/mol

IUPAC Name

methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-5-8(6-10(7-9)19(22)23)14(20)18-12-4-2-3-11(16)13(12)17/h2-7H,1H3,(H,18,20)

InChI Key

DNQSIBXGMBKJNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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